6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a triazole ring fused to a pyridine ring, with a trifluoromethyl group attached at the 6th position. The unique structure of this compound imparts it with distinct physicochemical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate in a multi-component reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis and other efficient methodologies can be scaled up for industrial applications, ensuring cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can be synthesized through cyclization reactions involving enaminonitriles and benzohydrazides.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include enaminonitriles, benzohydrazides, trifluoroacetimidoyl chlorides, and hydrazine hydrate. Reaction conditions often involve microwave irradiation to facilitate efficient and rapid synthesis .
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives that retain the core triazolo[4,3-a]pyridine structure. These derivatives can exhibit diverse biological activities and are valuable in medicinal chemistry .
Scientific Research Applications
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel drugs targeting various diseases, including cancer and cardiovascular disorders.
Biological Research: It is used in the study of enzyme inhibition, particularly indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in cancer immunotherapy.
Pharmaceutical Industry: The compound is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It finds applications in the development of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune response. By inhibiting IDO1, the compound can enhance the immune response against cancer cells . The molecular pathways involved include the modulation of immune checkpoints and the suppression of tumoral immune evasion mechanisms.
Comparison with Similar Compounds
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine fused structure but differ in the position of the nitrogen atoms and substituents.
3-Trifluoromethyl-1,2,4-triazoles: These compounds have a trifluoromethyl group attached to a triazole ring but lack the fused pyridine structure.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds have a similar triazole-pyridine structure with additional substituents that impart different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-6-12-11-4-13(6)3-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXBBTFRLVNWLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2C=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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